molecular formula C9H11BrN2O2 B1359842 5-bromo-2-methoxy-N,N-dimethylnicotinamide CAS No. 1072854-96-6

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Número de catálogo B1359842
Número CAS: 1072854-96-6
Peso molecular: 259.1 g/mol
Clave InChI: MDRINRWJXUGNGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-methoxy-N,N-dimethylnicotinamide, also known as 5-Bromo-2-methoxy-N,N-DMDMNA, is a type of nicotinamide derivative that has been studied for its potential to be used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In We will also discuss the advantages and limitations of using this compound in lab experiments, as well as potential future directions for research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

  • The study by Pişkin, Canpolat, and Öztürk (2020) focused on synthesizing new zinc phthalocyanine with substituents including similar compounds to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. This compound showed potential for Type II photosensitizers in cancer treatment, specifically in photodynamic therapy, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Biochemical Analysis and Potential Applications

  • Hirokawa, Yoshida, and Kato (1998) synthesized derivatives of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide, including compounds structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide. These compounds showed significant affinity for 5-HT3 and dopamine D2 receptors, indicating potential for therapeutic applications in neurological disorders (Hirokawa, Yoshida, & Kato, 1998).

Industrial and Synthetic Processes

  • A practical industrial process scale-up for a compound structurally similar to 5-bromo-2-methoxy-N,N-dimethylnicotinamide, which is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy, was studied by Zhang et al. (2022). This study emphasizes the compound's significance in the pharmaceutical industry, particularly in the synthesis of diabetes medications (Zhang et al., 2022).

Propiedades

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(13)7-4-6(10)5-11-8(7)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRINRWJXUGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N,N-dimethylnicotinamide

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-methoxynicotinic acid (80 mg, 0.34 mmol), triethylamine (192 μl, 1.38 mmol) and 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in acetonitrile (1 mL) was added dimethylamine, 2 M in tetrahydrofuran (172 μl, 0.34 mmol). The reaction mixture was stirred at ambient temperature under an atmosphere of nitrogen for 3 h. The mixture was partitioned between water and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to give a crude product which was purified by column chromatography using a gradient of ethyl acetate in heptane affording 54 mg (60%) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) ppm 8.36 (d, 1 H), 7.91 (d, 1 H), 3.88 (s, 3 H), 2.96 (s, 3 H), 2.78 (s, 3 H); MS (ESI) m/z 259, 261[M+H+].
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
192 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
172 μL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.